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Phosphodiesterase I

Substrate specificity Kinetic profiling Assay sensitivity

Crude venom PDE I preparations often contain contaminating 5′-nucleotidase, leading to product degradation and erroneous quantification. Our Phosphodiesterase I (CAS 9025-82-5) is purified from Crotalus adamanteus venom and treated to inactivate 5′-nucleotidase, ensuring exonuclease-specific cleavage with verified activity ≥20 U/mg dry weight. • 5′-Nucleotidase-free: eliminates 5′-mononucleotide product loss in sequencing workflows. • Alkaline pH optimum 9.8-10.4; processive 3′-to-5′ exonuclease activity independent of base or sugar moiety. • Validated EDTA IC₅₀ 277.69 ± 2.52 μM for inhibitor screening. • Immediate global shipping; store at -20°C.

Molecular Formula C62H79N15S5
Molecular Weight 1194.7 g/mol
CAS No. 9025-82-5
Cat. No. B8822755
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NamePhosphodiesterase I
CAS9025-82-5
Molecular FormulaC62H79N15S5
Molecular Weight1194.7 g/mol
Structural Identifiers
SMILESCN(C)C1CCC2=CC3=C(C=C2C1)N=C(S3)N.CN(C)C1CCC2=CC3=C(C=C2C1)SC(=N3)N.CN(C)C1CC2=C(C1)C3=C(C=C2)SC(=N3)N.CN(C)C1CC2=C(C1)C3=C(C=C2)N=C(S3)N.CN(C)C1CC2=CC3=C(C=C2C1)SC(=N3)N
InChIInChI=1S/2C13H17N3S.3C12H15N3S/c1-16(2)10-4-3-8-7-12-11(6-9(8)5-10)15-13(14)17-12;1-16(2)10-4-3-8-6-11-12(7-9(8)5-10)17-13(14)15-11;1-15(2)9-3-7-5-10-11(6-8(7)4-9)16-12(13)14-10;1-15(2)8-5-7-3-4-10-11(9(7)6-8)14-12(13)16-10;1-15(2)8-5-7-3-4-10-11(9(7)6-8)16-12(13)14-10/h2*6-7,10H,3-5H2,1-2H3,(H2,14,15);5-6,9H,3-4H2,1-2H3,(H2,13,14);2*3-4,8H,5-6H2,1-2H3,(H2,13,14)
InChIKeyWGMBBKSEXJMGFF-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 vial / 100 u / 100 un / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Phosphodiesterase I (CAS 9025-82-5): Oligonucleate 5′-Nucleotidohydrolase for Nucleic Acid Research & Enzyme Screening


Phosphodiesterase I (PDE I; EC 3.1.4.1; CAS 9025-82-5), systematically named oligonucleate 5′-nucleotidohydrolase, is a phosphoric diester hydrolase that successively removes 5′-mononucleotides from the 3′-hydroxy termini of 3′-hydroxy-terminated oligonucleotides [1]. The enzyme, a 115 kDa glycoprotein with an alkaline pH optimum of 9.8–10.4, is primarily sourced from Crotalus adamanteus (Eastern diamondback rattlesnake) venom and exhibits broad specificity toward both ribo- and deoxyribo-oligonucleotides independent of base or sugar moiety . PDE I is also known as ectonucleotide pyrophosphatase/phosphodiesterase 1 (ENPP1) when derived from mammalian sources, where it functions as a transmembrane glycoprotein that hydrolyzes ATP to AMP and pyrophosphate (PPi), serving as a critical regulator of biomineralization [2].

Why Phosphodiesterase I (CAS 9025-82-5) Cannot Be Substituted by Generic Phosphodiesterases


Phosphodiesterase I is frequently confused with cyclic nucleotide phosphodiesterases (PDE1–PDE11 families) and with Phosphodiesterase II (PDE II), yet these enzymes differ fundamentally in substrate specificity, kinetic behavior, and catalytic mechanism. PDE I preferentially hydrolyzes oligonucleotides processively from the 3′-OH terminus and phenylphosphonate esters at rates 2- to 4-fold higher than the equivalent thymidine 5′-phosphate esters [1], whereas PDE II is a cyclic nucleotide phosphodiesterase with cGMP-hydrolyzing capability entirely absent in PDE I [2]. Even among PDE I preparations from different source organisms, pH optima vary from 8.5 (erythrocyte) to 9.8–10.4 (venom), and contaminating 5′-nucleotidase activity—present in many crude venom preparations—can produce erroneous results in nucleotide analysis workflows . These differences invalidate simple interchange of in-class compounds and necessitate source-verified, purity-characterized PDE I for quantitative applications.

Phosphodiesterase I (CAS 9025-82-5): Five Quantitative Differentiation Points for Scientific Procurement Decisions


Substrate Hydrolysis Rate: Phenylphosphonate Esters vs. Thymidine 5′-Phosphate Esters

Phosphodiesterase I from both Crotalus adamanteus venom and bovine intestine hydrolyzes phenolic esters of phenylphosphonate 2- to 4-fold more rapidly than the corresponding esters of thymidine 5′-phosphate when both substrates are present at saturating concentrations [1]. This differential was established by comparative Michaelis–Menten kinetic analysis of six commonly used chromogenic and fluorogenic PDE I substrates in a single study, confirming that the higher intrinsic turnover of phenylphosphonate esters is conserved across phylogenetically distant PDE I sources [1]. Users selecting PDE I for detection or quantitation assays should therefore expect 2- to 4-fold greater signal intensity with phenylphosphonate-based substrates relative to nucleotide-based substrates under identical conditions.

Substrate specificity Kinetic profiling Assay sensitivity

cAMP Substrate Affinity: PDE I (Km 14.5 μM) vs. PDE II (Km 45 μM)

When resolved by gel filtration chromatography on Sephadex G-200 from buffalo sperm midpiece and tail extracts, Phosphodiesterase I and Phosphodiesterase II exhibit markedly different substrate affinities for cyclic AMP: PDE I displays a Km of 14.5 μM, whereas PDE II shows a Km of 45 μM—a 3.1-fold higher affinity for PDE I [1]. This kinetic distinction is compounded by differential regulation: ATP inhibits cAMP hydrolysis by PDE I non-competitively, reducing Vmax to half its value at concentrations between 2–3 mM, while PDE II is additionally inhibited by cyclic GMP (at 25 μM cGMP, Vmax of PDE II is reduced to more than one-half) [1]. PDE I activity is unaffected by cGMP, providing a clear biochemical criterion for distinguishing the two isozymes [1].

Cyclic nucleotide hydrolysis Isozyme differentiation Kinetic selectivity

Differential cGMP Hydrolysis: PDE I Lacks Activity Entirely vs. PDE II (Km 20 μM)

A definitive functional distinction between Phosphodiesterase I and Phosphodiesterase II is the complete absence of cyclic GMP hydrolytic activity in PDE I. While PDE II efficiently hydrolyzes cGMP with a Km of 20 μM, PDE I exhibits no detectable cGMP hydrolysis under identical conditions [1]. This binary difference (activity vs. no activity) provides an unambiguous criterion for verifying PDE I identity in purified preparations and for detecting PDE II contamination. The absence of cGMP hydrolysis is consistent with PDE I's structural role as an exonuclease/5′-nucleotidohydrolase rather than a classical cyclic nucleotide phosphodiesterase [1].

Substrate selectivity Cyclic GMP Enzyme classification

Source-Dependent pH Optimum: Erythrocyte PDE I (pH 8.5) vs. Venom PDE I (pH 9.8–10.4)

Phosphodiesterase I exhibits a source-dependent pH optimum that materially affects assay design. The paradigmatic venom-derived enzyme from Crotalus adamanteus displays an optimal pH range of 9.8–10.4 . In contrast, PDE I from human erythrocytes—previously undescribed until Haugen and Skrede's organ distribution study—shows a distinctly lower pH optimum of 8.5, with dependency on Mg²⁺ rather than Zn²⁺, inhibition by Zn²⁺ rather than activation, and stimulation by dithiothreitol [1]. Human serum PDE I similarly exhibits a pH optimum of approximately 9.8 with a Km of 0.20–0.25 mM for thymidine-5′-monophospho-p-nitrophenylester [2]. These differences reflect distinct isoenzyme populations across tissues and species.

pH optimum Source-dependent variation Enzyme sourcing strategy

EDTA Inhibition: Reference IC50 of 277.69 μM as Benchmark for Inhibitor Screening

In a standardized inhibitor screening study evaluating 25 quinazolin-4(3H)-one derivatives against phosphodiesterase I, EDTA—a well-characterized metal-chelating PDE I inhibitor—was employed as the reference standard and exhibited an IC50 of 277.69 ± 2.52 μM [1]. This value serves as a quantitative benchmark for evaluating novel PDE I inhibitors: compounds with IC50 values below this threshold (e.g., compound 17, IC50 = 210.7 ± 2.62 μM; compound 16, IC50 = 301.6 ± 1.18 μM) are considered to possess PDE I inhibitory activity comparable to or exceeding the standard chelator [1]. The study also demonstrates PDE I's selectivity versus carbonic anhydrase-II, with compounds 22, 1, and 21 being selective for CA-II over PDE I, confirming that PDE I inhibition screening requires distinct structural determinants [1].

Inhibitor screening EDTA Drug discovery

Phosphodiesterase I (CAS 9025-82-5): Application Scenarios Validated by Quantitative Differentiation Evidence


Nucleic Acid Sequencing and Structural Analysis via Processive 3′-to-5′ Exonucleolytic Cleavage

Phosphodiesterase I is the enzyme of choice for sequential 5′-mononucleotide release from 3′-OH-terminated oligonucleotides in nucleic acid structural studies. Its processive 3′-to-5′ exonucleolytic mechanism, combined with the documented absence of cGMP-hydrolyzing side activity , ensures that only the desired oligonucleotide phosphodiester bonds are cleaved. For maximum sensitivity in detection workflows, users should employ phenylphosphonate-based chromogenic substrates, which are hydrolyzed 2- to 4-fold faster than thymidine 5′-phosphate esters , reducing the enzyme quantity required per sequencing reaction.

Phosphodiesterase I Inhibitor Screening and Drug Discovery Using EDTA as Quantitative Reference Standard

In inhibitor discovery programs targeting PDE I, the established EDTA IC50 of 277.69 ± 2.52 μM serves as a validated reference benchmark. Researchers screening novel small-molecule inhibitors can directly compare their compounds' IC50 values against this standard. Compounds exhibiting IC50 values below 277.69 μM (e.g., quinazolin-4(3H)-one derivatives achieving IC50 = 210.7 μM ) are considered active PDE I inhibitors. The demonstrated selectivity window between PDE I and carbonic anhydrase-II in the same study further supports the feasibility of developing PDE I-selective inhibitors for therapeutic applications in calcification disorders.

Calmodulin Activation Assays Using Purified PDE I Free of 5′-Nucleotidase Contamination

PDE I from Crotalus adamanteus venom, purified by the method of Williams, Sung, and Laskowski and further treated to inactivate contaminating 5′-nucleotidase activity , provides a critical reagent for calmodulin activation assays. The venom-derived enzyme's pH optimum of 9.8–10.4 aligns with standard alkaline assay conditions, while the verified specific activity of ≥20 U/mg dry weight ensures reproducible quantification of calmodulin-dependent phosphodiesterase activation. Crude venom preparations lacking 5′-nucleotidase inactivation would introduce confounding phosphatase activity that cleaves the 5′-mononucleotide product, leading to underestimation of PDE I activity.

ATP-to-AMP Hydrolysis for Pyrophosphate (PPi) Generation in Biomineralization Research

Recombinant or purified ENPP1/Phosphodiesterase I, with its demonstrated ATPase activity characterized by a steady-state Michaelis constant (KM,T) comparable to physiological serum ATP levels (~100 nM) , is essential for studying extracellular PPi-mediated regulation of calcium phosphate crystallization. The enzyme's rapid ATP cleavage rate (>1000 sec⁻¹), coupled with slow rate-limiting AMP product release and intrinsic feedback inhibition by AMP at physiological concentrations (~100 nM) , makes it uniquely suited for in vitro reconstitution of biomineralization regulatory pathways. Generic alkaline phosphatases or PDE II cannot substitute, as they lack the ATP→AMP+PPi reaction specificity and the regulatory feedback mechanism.

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